

Measuring the Charge Carrier Mobility of TIPS-TAP: An Application Note

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Compound of Interest

Compound Name: *Tips-tap*
Cat. No.: *B14037076*

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This document provides detailed application notes and protocols for measuring the charge carrier mobility of 2,7-bis(triisopropylsilylethynyl)tetrabenzo[a,c,e,g]cyclooctatetraene (**TIPS-TAP**), an organic semiconductor of interest for various electronic applications. The charge carrier mobility, a key parameter governing device performance, can be determined using several techniques. This note will focus on the most common methods: Field-Effect Transistor (FET), Space-Charge-Limited Current (SCLC), and Time-of-Flight (ToF) measurements.

Data Presentation

Quantitative data for the charge carrier mobility of **TIPS-TAP** is emerging. The following table summarizes available data and provides comparative values for the related, and more extensively studied, molecule TIPS-pentacene.

Material	Measurement Technique	Hole Mobility (μh) [cm^2/Vs]	Electron Mobility (μe) [cm^2/Vs]	Notes
TIPS-TAP	Field-Effect Transistor (FET)	Not Reported	Up to 13.3[1]	Mobility was enhanced by removing polar solvent residues.
Chlorine-Substituted TIPS-TAP	Field-Effect Transistor (FET)	Not Reported	Up to 27.8[2]	Halogen substitution can significantly impact mobility.
TIPS-Pentacene	Field-Effect Transistor (FET)	$\sim 0.8 - 4.6$ [3]	Not commonly reported	Hole mobility is well-documented and sensitive to processing conditions.
TIPS-Pentacene	Time-of-Flight (ToF)	$\sim 10^{-3}$ [3]	Not Reported	Measures bulk mobility.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible charge carrier mobility measurements. Below are methodologies for the key techniques.

Field-Effect Transistor (FET) Measurement

This is the most common technique for characterizing thin-film transistors and extracting charge carrier mobility.

Device Fabrication (Bottom-Gate, Top-Contact Architecture):

- **Substrate Cleaning:** Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO_2) layer (typically 200-300 nm) acting as the gate dielectric. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

- **Surface Treatment:** To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This is typically done by vapor deposition or spin-coating.
- **Organic Semiconductor Deposition:** Prepare a solution of **TIPS-TAP** in a suitable organic solvent (e.g., toluene, chlorobenzene). Deposit a thin film of **TIPS-TAP** onto the treated substrate using a solution-based technique like spin-coating, drop-casting, or solution shearing. The choice of solvent and deposition technique significantly influences the film morphology and, consequently, the charge carrier mobility.
- **Annealing:** Anneal the **TIPS-TAP** film to improve crystallinity and remove residual solvent. The annealing temperature and duration should be optimized for the specific material and solvent used.
- **Source and Drain Electrode Deposition:** Deposit the source and drain electrodes (typically Gold) through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask geometry.

Measurement Protocol:

- Place the fabricated device in a probe station, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from air and moisture.
- Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.
- **Output Characteristics:** Measure the drain current (I_d) as a function of the drain-source voltage (V_{ds}) for various constant gate-source voltages (V_{gs}).
- **Transfer Characteristics:** Measure the drain current (I_d) as a function of the gate-source voltage (V_{gs}) at a constant, high drain-source voltage (V_{ds}) to ensure operation in the saturation regime.

Data Analysis:

The charge carrier mobility in the saturation regime can be calculated from the transfer characteristics using the following equation:

$$I_d = (\mu * C_i * W) / (2 * L) * (V_{gs} - V_{th})^2$$

where:

- I_d is the drain current
- μ is the charge carrier mobility
- C_i is the capacitance per unit area of the gate dielectric
- W is the channel width
- L is the channel length
- V_{gs} is the gate-source voltage
- V_{th} is the threshold voltage

By plotting the square root of I_d versus V_{gs} , the mobility (μ) can be extracted from the slope of the linear region.

Space-Charge-Limited Current (SCLC) Measurement

The SCLC method is used to determine the bulk mobility of a material in a diode-like device structure.

Device Fabrication (Hole-Only or Electron-Only Device):

- **Substrate:** Use a pre-patterned indium tin oxide (ITO) coated glass substrate as the bottom electrode.
- **Hole/Electron Injection Layer:** Deposit a layer to facilitate the injection of a single type of charge carrier. For a hole-only device, a layer of PEDOT:PSS is commonly used. For an electron-only device, a low work function metal like calcium or a layer of ZnO can be employed.
- **Organic Semiconductor Deposition:** Deposit a relatively thick film (typically > 100 nm) of **TIPS-TAP** onto the injection layer.

- **Top Electrode:** Deposit a top electrode that selectively collects the injected charge carrier. For a hole-only device, a high work function metal like gold or silver is used. For an electron-only device, a low work function metal like aluminum or calcium is used.

Measurement Protocol:

- Connect the top and bottom electrodes to a source-measure unit.
- Apply a voltage ramp and measure the resulting current density (J) in the dark.

Data Analysis:

In the trap-free SCLC regime, the current density is described by the Mott-Gurney law:

$$J = (9/8) * \epsilon_0 * \epsilon_r * \mu * (V^2/d^3)$$

where:

- J is the current density
- ϵ_0 is the permittivity of free space
- ϵ_r is the relative permittivity of the organic semiconductor
- μ is the charge carrier mobility
- V is the applied voltage
- d is the thickness of the organic film

By plotting J versus V^2 on a log-log scale, a region with a slope of 2 should be observed, from which the mobility can be extracted.

Time-of-Flight (ToF) Measurement

The ToF technique directly measures the time it takes for charge carriers to travel across a known thickness of the material under an applied electric field.

Sample Preparation:

- Prepare a thick, uniform film or a single crystal of **TIPS-TAP**.
- Sandwich the material between two electrodes, one of which must be semi-transparent to allow for photoexcitation.

Measurement Protocol:

- Apply a DC voltage across the sample.
- A short pulse of light (typically from a laser) with a photon energy greater than the bandgap of **TIPS-TAP** is directed through the semi-transparent electrode, creating a sheet of charge carriers near this electrode.
- The applied electric field causes these charge carriers to drift towards the opposite electrode.
- The transient photocurrent is measured as a function of time using a fast oscilloscope.

Data Analysis:

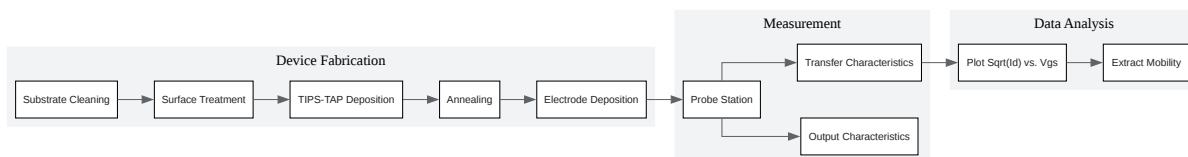
The transit time (t_T) is the time it takes for the charge carriers to traverse the sample. It is typically identified as a "kink" in the photocurrent transient when plotted on a log-log scale. The mobility is then calculated using:

$$\mu = d^2 / (V * t_T)$$

where:

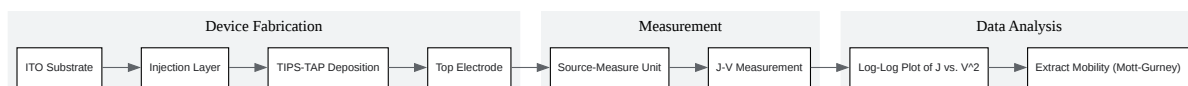
- μ is the charge carrier mobility
- d is the sample thickness
- V is the applied voltage
- t_T is the transit time

Visualizations



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Workflow for FET-based charge carrier mobility measurement.



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Workflow for SCLC-based charge carrier mobility measurement.



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Workflow for ToF-based charge carrier mobility measurement.

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References

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- [2. Effect of Halogen Substituents on Charge Transport Properties of n-type Organic Semiconductors: A Theoretical Study \[arxiv.org\]](#)
- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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